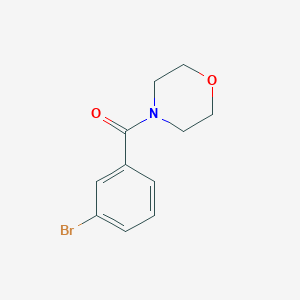

4-(3-Bromobenzoyl)morpholine

Beschreibung

Significance of the Morpholine (B109124) Scaffold in Heterocyclic Chemistry

The morpholine ring is a six-membered saturated heterocycle containing both an ether and a secondary amine functional group. This unique structure confers a desirable balance of lipophilic and hydrophilic properties, making it a "privileged scaffold" in medicinal chemistry. sci-hub.seresearchgate.net The presence of the morpholine moiety in a molecule can enhance its pharmacological profile, including solubility, metabolic stability, and bioavailability. thieme-connect.com Its basicity (pKa of the conjugate acid is approximately 8.7) is considered optimal for many biological applications. thieme-connect.com

Morpholine and its derivatives are integral components of numerous bioactive molecules and approved drugs, demonstrating a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. jchemrev.comontosight.ai The versatility of the morpholine scaffold allows it to be easily incorporated into molecules and to serve as a building block for creating diverse chemical libraries for drug screening. sci-hub.seontosight.ai It can act as a bioisosteric replacement for other cyclic amines like piperidine (B6355638) or piperazine (B1678402) to optimize a drug's pharmacokinetic properties. thieme-connect.com

The Role of Halogenated Benzoyl Moieties in Bioactive Compounds

The benzoyl group is a common fragment in many biologically active compounds. When halogenated, particularly with elements like bromine or chlorine, the benzoyl moiety's electronic and steric properties are altered, which can significantly influence a molecule's biological activity. Halogen atoms can enhance the lipophilicity of a compound, potentially improving its ability to cross cell membranes. researchgate.net

Furthermore, the presence of a halogen on the benzoyl ring can lead to specific interactions with biological targets, such as enzymes and receptors, through halogen bonding. This can contribute to increased binding affinity and selectivity. ontosight.ai For instance, brominated and other halogenated benzoyl derivatives have been investigated for their potential in developing anticancer and antimicrobial agents. ontosight.aiontosight.ai The position of the halogen on the aromatic ring is also crucial, as it dictates the molecule's three-dimensional shape and electronic distribution, which are key determinants of its interaction with biological macromolecules. mdpi.com

Research Trajectories for N-Acyl Morpholine Derivatives

N-acyl morpholines, the class of compounds to which 4-(3-Bromobenzoyl)morpholine belongs, are a subject of ongoing research due to their synthetic accessibility and diverse biological potential. Current research is focused on synthesizing novel N-acyl morpholine derivatives and evaluating their therapeutic properties.

One significant area of investigation is in the development of new antimicrobial agents. For example, series of N-acyl-morpholine-4-carbothioamides have been synthesized and have shown promising antibacterial and antifungal activities. researchgate.net In silico docking studies of these compounds have helped to elucidate their potential mechanisms of action, suggesting they could be valuable leads for designing new antibiotics. researchgate.net

Another research trajectory involves the exploration of N-acyl morpholines as anticancer agents. The combination of the morpholine ring with various substituted acyl groups allows for the fine-tuning of the molecule's properties to target specific pathways involved in cancer progression. ontosight.ai The development of efficient and versatile synthetic methodologies, including multi-component reactions, continues to be a focus, enabling the creation of large and diverse libraries of N-acyl morpholine derivatives for high-throughput screening and the discovery of new bioactive compounds. rsc.org The broad spectrum of pharmacological activities associated with this class of compounds ensures that they will remain an important area of research in medicinal chemistry. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-bromophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHMYYPSUJGLHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336292 | |

| Record name | 4-(3-Bromobenzoyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153435-81-5 | |

| Record name | (3-Bromophenyl)-4-morpholinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153435-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromobenzoyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 4 3 Bromobenzoyl Morpholine

Functionalization at the Bromine Moiety

The bromine atom on the phenyl ring is a key site for modification, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These reactions allow for the introduction of a wide array of substituents, significantly increasing the molecular complexity.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom of 4-(3-bromobenzoyl)morpholine serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.org For this compound, this reaction enables the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position of the benzoyl ring. The general scheme involves the reaction of this compound with a boronic acid or its ester in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com The reactivity of the aryl bromide is influenced by the electronic nature of the boronic acid, with electron-rich boronic acids generally providing good yields. mdpi.com

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 4-(3-Phenylbenzoyl)morpholine | Good |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidines | Good mdpi.com |

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Applying this to this compound allows for the synthesis of various arylalkyne derivatives. Studies on similar substrates, such as 4-(2,5-diiodobenzoyl)morpholine and 4-(5-bromo-2-iodobenzoyl)morpholine, have shown that solvents like DMSO can be highly effective for these couplings. scielo.org.mx While the reaction is versatile, a common side reaction is the homocoupling of the terminal alkyne, which can be minimized by controlling the reaction conditions. ntu.edu.tw

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine (B128534) | THF | 4-(3-(Phenylethynyl)benzoyl)morpholine |

| 4-(2,5-Diiodobenzoyl)morpholine | Arylacetylenes | Pd₂(dba)₃ | - | - | DMSO | Oligo(p-phenyleneethynylene)s scielo.org.mx |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction offers a pathway to introduce alkenyl substituents onto the benzoyl ring of this compound. The reaction is catalyzed by various palladium complexes, and the choice of ligands and base can influence the efficiency and selectivity. wikipedia.orglibretexts.org The intramolecular version of the Heck reaction is a powerful tool for constructing cyclic structures. nih.gov

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.commasterorganicchemistry.com For SNA to occur on an aryl halide like this compound, the aromatic ring typically needs to be activated by electron-withdrawing groups. masterorganicchemistry.comchemistrysteps.com The benzoyl group itself is electron-withdrawing, which can facilitate nucleophilic attack, particularly when strong nucleophiles are used under forcing conditions. youtube.comyoutube.com

Common nucleophiles for this reaction include alkoxides, amines, and thiolates. The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing groups ortho and/or para to the leaving group. chemistrysteps.com

Modifications of the Morpholine (B109124) Ring System

The morpholine ring in this compound can also be a site for chemical modification, although it is generally less reactive than the aryl bromide moiety.

Ring-Opening Reactions and Subsequent Transformations

The amide linkage deactivates the morpholine ring towards many reactions. However, under certain conditions, ring-opening can be achieved. For instance, highly strained, activated morpholine derivatives can undergo ring-opening. nih.gov More generally, N-acylmorpholines can be cleaved under harsh hydrolytic conditions, though this typically affects the amide bond first. Synthetically useful ring-opening reactions often start from activated precursors like aziridines or azetidines, which can be opened to form morpholine structures. nih.govmdpi.com

Derivatization at the Nitrogen Atom and Alpha Carbons

Direct derivatization at the nitrogen atom of this compound is not feasible as it is a tertiary amide. Functionalization of the alpha carbons (the CH₂ groups adjacent to the nitrogen and oxygen) is challenging due to their low reactivity. However, related morpholine derivatives can be synthesized with substituents at these positions, which can then be acylated to form analogues of this compound.

Reactivity of the Amide Linkage

The amide bond is a stable functional group but can undergo specific transformations.

Hydrolysis: The amide bond can be hydrolyzed to the corresponding carboxylic acid (3-bromobenzoic acid) and morpholine under acidic or basic conditions, typically requiring elevated temperatures.

Reduction: The amide can be reduced to the corresponding amine, 4-(3-bromobenzyl)morpholine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the carbonyl group into a methylene (B1212753) group (CH₂), altering the electronic properties and geometry of the linker between the phenyl and morpholine rings.

Transformations via Organometallic Reagents (e.g., Organocerium, Grignard)

The carbonyl group and the carbon-bromine bond in this compound are the principal sites for reactions involving organometallic reagents. The choice of reagent and reaction conditions determines the outcome, enabling either addition to the ketone or substitution at the aryl bromide position.

Grignard reagents (RMgX) are powerful nucleophiles that readily add to the electrophilic carbon of the ketone group. This reaction typically proceeds via nucleophilic addition to form a magnesium alkoxide intermediate, which, upon aqueous workup, yields a tertiary alcohol. This transformation is a reliable method for introducing new carbon-carbon bonds at the carbonyl position. However, the high reactivity of Grignard reagents can sometimes lead to side reactions, and they are generally not selective between ketones and less reactive amide carbonyls.

Organocerium reagents, prepared in situ from organolithium compounds and cerium(III) chloride, offer a more nuanced reactivity profile. wikipedia.org These reagents are known for their high nucleophilicity and low basicity, which allows them to react effectively with carbonyl compounds, even those with enolizable protons. researchgate.net A key advantage of organocerium reagents is their ability to add to amides to furnish ketones without the common side reaction of over-addition to form a tertiary alcohol, a process often observed with more reactive organolithiums or Grignard reagents. researchgate.net This selectivity suggests a potential pathway for modifying the amide portion of this compound under specific conditions. Furthermore, the aryl bromide moiety can itself be converted into an organometallic species, such as a Grignard or organolithium reagent, through metal-halogen exchange, opening pathways for subsequent coupling reactions. msu.edu

Table 1: Representative Transformations of this compound with Organometallic Reagents

| Reagent | Product Structure | Product Name | Reaction Type |

| Methylmagnesium bromide (CH₃MgBr) followed by H₂O | 1-(3-(morpholine-4-carbonyl)phenyl)-1-phenylethan-1-ol | Nucleophilic Addition | |

| Phenylmagnesium bromide (C₆H₅MgBr) followed by H₂O | (3-(morpholine-4-carbonyl)phenyl)diphenylmethanol | Nucleophilic Addition | |

| Methyllithium/Cerium(III) chloride (CH₃Li/CeCl₃) | (3-Acetylphenyl)(morpholino)methanone | Nucleophilic Acyl Substitution (Hypothetical) |

Hydrolysis and Reductive Conversions

The amide and ketone functionalities of this compound are susceptible to hydrolysis and reduction, respectively. These transformations provide routes to simpler constituent molecules or to derivatives with modified oxidation states.

Hydrolysis: The amide bond in this compound can be cleaved under either acidic or basic aqueous conditions. This hydrolysis reaction breaks the molecule into its constituent carboxylic acid and amine. Acid-catalyzed hydrolysis involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Base-catalyzed hydrolysis, on the other hand, proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. In both cases, the final products after appropriate workup are 3-bromobenzoic acid and morpholine.

Table 2: Products of this compound Hydrolysis

| Starting Material | Conditions | Products |

| This compound | H₃O⁺, Heat | 3-Bromobenzoic acid + Morpholine hydrochloride |

| This compound | NaOH, H₂O, Heat | Sodium 3-bromobenzoate + Morpholine |

Reductive Conversions: The ketone group is readily reduced to a secondary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reaction is highly selective for the ketone in the presence of the more stable amide group. For a more profound reduction, where the carbonyl is completely removed to form a methylene group (-CH₂-), classic methods like the Wolff-Kishner (hydrazine and a strong base at high temperatures) or Clemmensen (zinc amalgam and concentrated hydrochloric acid) reductions can be employed. youtube.com These reactions convert the aryl ketone into an alkylbenzene derivative.

The amide group itself can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This process reduces the carbonyl of the amide to a methylene group, converting the N-acyl bond to an N-alkyl bond and yielding 4-(3-bromobenzyl)morpholine.

Table 3: Products of Reductive Conversions of this compound

| Reagent(s) | Product Structure | Product Name | Functional Group Transformed |

| Sodium borohydride (NaBH₄) | (3-(morpholine-4-carbonyl)phenyl)methanol | Ketone to Alcohol | |

| Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl) | 4-(3-Bromobenzyl)morpholine | Ketone to Methylene | |

| Hydrazine (N₂H₄), Potassium hydroxide (KOH), Heat | 4-(3-Bromobenzyl)morpholine | Ketone to Methylene | |

| Lithium aluminum hydride (LiAlH₄) | 4-(3-Bromobenzyl)morpholine | Amide to Amine |

Spectroscopic Characterization and Structural Elucidation of 4 3 Bromobenzoyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity and environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum of 4-(3-Bromobenzoyl)morpholine is anticipated to exhibit distinct signals corresponding to the protons of the morpholine (B109124) ring and the 3-bromobenzoyl group. The electron-withdrawing nature of the bromine atom and the carbonyl group significantly influences the chemical shifts of the aromatic protons, leading to a downfield shift.

The protons of the morpholine ring are expected to show complex multiplets due to the conformational flexibility of the ring and the spin-spin coupling between adjacent non-equivalent protons. Typically, the protons adjacent to the oxygen atom will appear at a lower field compared to those adjacent to the nitrogen atom due to the higher electronegativity of oxygen.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H (C2-H) | 7.65 - 7.75 | t | ~1.8 |

| Aromatic-H (C4-H) | 7.50 - 7.60 | ddd | ~7.8, 1.8, 1.0 |

| Aromatic-H (C5-H) | 7.25 - 7.35 | t | ~7.8 |

| Aromatic-H (C6-H) | 7.35 - 7.45 | ddd | ~7.8, 1.8, 1.0 |

| Morpholine-H (CH₂) | 3.60 - 3.80 | m | - |

| Morpholine-H (CH₂) | 3.40 - 3.60 | m | - |

Note: The predicted data is based on spectral analysis of similar compounds and computational models. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound is expected to show signals for the carbonyl carbon, the aromatic carbons, and the carbons of the morpholine ring. The carbonyl carbon is characteristically found at a very low field. The aromatic carbons will have distinct chemical shifts influenced by the bromine substituent and the carbonyl group. The two sets of carbons in the morpholine ring may be chemically non-equivalent due to the restricted rotation around the amide bond, potentially giving rise to separate signals.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 168.0 - 170.0 |

| Aromatic-C (C1) | 137.0 - 139.0 |

| Aromatic-C (C3) | 121.5 - 123.5 |

| Aromatic-C (C5) | 130.0 - 132.0 |

| Aromatic-C (C2) | 132.5 - 134.5 |

| Aromatic-C (C4) | 128.0 - 130.0 |

| Aromatic-C (C6) | 125.0 - 127.0 |

| Morpholine-C (C-N) | 45.0 - 49.0 |

| Morpholine-C (C-O) | 66.0 - 68.0 |

Note: The predicted data is based on spectral analysis of similar compounds and computational models. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons, helping to trace the proton connectivity within the bromophenyl ring and the morpholine ring.

HSQC: An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively assign the protonated carbons in both the aromatic and morpholine moieties.

HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (such as the carbonyl carbon and the ipso-carbons of the aromatic ring) and for confirming the connection between the benzoyl group and the morpholine ring through the nitrogen atom.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to display characteristic absorption bands for the carbonyl group, the aromatic ring, and the morpholine moiety. The most prominent peak will likely be the strong C=O stretching vibration of the amide.

Expected FTIR Data for this compound:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (Morpholine) | 2980 - 2850 | Medium |

| C=O Stretch (Amide) | 1650 - 1630 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1250 - 1200 | Medium |

| C-O-C Stretch (Ether in Morpholine) | 1150 - 1050 | Strong |

| C-Br Stretch | 700 - 500 | Medium-Strong |

Note: The predicted data is based on spectral analysis of similar compounds and computational models. Actual experimental values may vary.

Raman spectroscopy, being complementary to FTIR, is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the symmetric vibrations of the aromatic ring and the C-Br bond.

Expected Raman Data for this compound:

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (Morpholine) | 2980 - 2850 | Strong |

| C=O Stretch (Amide) | 1650 - 1630 | Weak-Medium |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-Br Stretch | 700 - 500 | Strong |

Note: The predicted data is based on spectral analysis of similar compounds and computational models. Actual experimental values may vary.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. For this compound (C₁₁H₁₂BrNO₂), the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The presence of bromine is particularly distinctive in mass spectrometry due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern for bromine-containing ions, appearing as two peaks of almost equal intensity separated by approximately 2 Da. HRMS can resolve these isotopic peaks and measure their masses with high precision, confirming the presence and number of bromine atoms in the molecule.

A theoretical HRMS analysis of the protonated molecule, [M+H]⁺, would yield the data presented in the table below. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical HRMS Data for the Protonated Molecular Ion of this compound This table presents calculated theoretical values.

| Ion Formula | Isotope | Theoretical m/z |

|---|---|---|

| [C₁₁H₁₃⁷⁹BrNO₂]⁺ | ⁷⁹Br | 269.0124 |

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. nih.gov This makes it ideal for determining the molecular weight of the intact molecule. researchgate.net When a solution of this compound is analyzed by ESI-MS, the molecule typically becomes protonated to form a pseudomolecular ion, [M+H]⁺. Adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed. nih.gov

The primary ions expected in the positive-ion ESI-MS spectrum would be centered around m/z 270 and 272, corresponding to the protonated forms containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. The minimal fragmentation associated with ESI ensures that the base peak in the spectrum corresponds to this molecular ion cluster, providing clear confirmation of the compound's molecular weight. core.ac.uk

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While specific crystallographic data for this compound is not publicly available, analysis of related structures, such as other substituted benzoyl morpholine derivatives, provides a strong basis for predicting its solid-state conformation. mdpi.com

A crystallographic study would provide precise measurements of bond lengths, bond angles, and torsion angles. It would be expected to show that the morpholine ring adopts a stable chair conformation. ebi.ac.uk The analysis would also reveal the spatial orientation of the 3-bromobenzoyl group relative to the morpholine ring. Intermolecular interactions, such as hydrogen bonds or halogen bonds, that stabilize the crystal lattice would also be identified, providing crucial information about the compound's solid-state packing and properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. The UV-Vis spectrum of this compound is dictated by its chromophores: the substituted benzene (B151609) ring and the carbonyl group.

The benzoyl moiety is expected to give rise to characteristic absorption bands. These typically include a strong absorption band at shorter wavelengths (around 200-250 nm) corresponding to a π → π* transition within the aromatic ring and a weaker band at longer wavelengths (around 280-300 nm) resulting from an n → π* transition of the carbonyl group's non-bonding electrons. The presence of the bromine atom on the benzene ring may cause a slight red shift (a shift to longer wavelengths) of these absorption maxima. While the morpholine group itself does not absorb significantly in this region, its connection to the carbonyl group can influence the electronic environment and subtly modify the absorption profile. rsc.org The spectrum provides a characteristic fingerprint that can be used for qualitative analysis and concentration measurements.

Computational Chemistry and in Silico Investigations of 4 3 Bromobenzoyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule at the atomic level.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A DFT analysis of 4-(3-Bromobenzoyl)morpholine would typically involve geometry optimization to find the most stable three-dimensional conformation of the molecule. Subsequent calculations would provide insights into various electronic parameters.

Key structural features would include the bond lengths, bond angles, and dihedral angles of the morpholine (B109124) ring, the benzoyl group, and the bromine substituent. The presence of the electronegative oxygen and nitrogen atoms in the morpholine ring, along with the bromine atom on the phenyl ring, would significantly influence the electron distribution across the molecule. This distribution can be visualized through a molecular electrostatic potential (MEP) map, which indicates regions of positive and negative electrostatic potential, highlighting potential sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value |

|---|---|

| Total Energy | (Value in Hartrees) |

| Dipole Moment | (Value in Debye) |

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.36 Å |

| C-Br Bond Length | ~1.91 Å |

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich morpholine ring and the bromine atom, while the LUMO would be expected to be centered on the electron-deficient benzoyl group. The energy difference between these orbitals would provide a quantitative measure of the molecule's reactivity.

Table 2: Illustrative FMO Properties of this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | (e.g., -6.5 eV) |

| LUMO Energy | (e.g., -1.2 eV) |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the interactions of a small molecule with biological macromolecules, providing insights into its potential therapeutic applications.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. Given the prevalence of the morpholine scaffold in various therapeutic agents, this compound could be docked against a range of biological targets, such as kinases, proteases, or G-protein coupled receptors.

A hypothetical docking study might reveal that the morpholine ring forms hydrogen bonds with amino acid residues in the active site, while the bromobenzoyl moiety could engage in hydrophobic or halogen bonding interactions. The docking score, an estimation of the binding free energy, would provide a measure of the binding affinity.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.gov For a series of active morpholine-containing compounds, a pharmacophore model could be generated to define the key features required for their activity. These features might include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The structure of this compound could then be mapped onto this pharmacophore to assess its potential for similar biological activity.

In Silico Assessment of Drug-Likeness and Predictive Metabolism

In silico methods are invaluable for predicting the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME), as well as its potential toxicity (Tox).

The drug-likeness of this compound can be evaluated using established rules such as Lipinski's Rule of Five. These rules are based on physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to be orally bioavailable.

Predictive metabolism software can be used to identify potential sites on the this compound molecule that are susceptible to metabolic transformations by enzymes such as the cytochrome P450 family. nih.gov Likely metabolic pathways could include hydroxylation of the aromatic ring, N-dealkylation of the morpholine ring, or amide hydrolysis.

Table 3: Predicted Drug-Likeness and ADME Properties for this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 270.12 g/mol | Yes (< 500) |

| LogP | (Predicted Value) | Yes (< 5) |

| Hydrogen Bond Donors | 0 | Yes (< 5) |

| Hydrogen Bond Acceptors | 2 (O, N) | Yes (< 10) |

Absorption, Distribution, Metabolism, Excretion (ADME) Predictions

The ADME profile of a drug candidate is a critical determinant of its clinical efficacy and safety. In silico tools provide valuable insights into these properties by modeling a compound's behavior within a biological system. For this compound, a comprehensive ADME prediction was generated using the SwissADME web tool, a widely recognized platform for evaluating the pharmacokinetic properties of small molecules. The canonical SMILES string for this compound, O=C(N1CCOCC1)c2cccc(Br)c2, was used as the input for these predictions.

The predicted ADME parameters for this compound are summarized in the interactive table below.

The in silico analysis suggests that this compound possesses a favorable ADME profile for a potential drug candidate. Its high predicted gastrointestinal absorption and compliance with Lipinski's Rule of Five are indicative of good oral bioavailability. The predicted ability to cross the blood-brain barrier suggests potential utility for targeting the central nervous system. However, the predicted inhibition of the CYP2C9 enzyme warrants further experimental investigation to assess the risk of potential drug-drug interactions.

Mechanistic Toxicology Predictions

Early identification of potential toxicological liabilities is crucial for the development of safe therapeutic agents. In silico toxicology models can predict a range of toxicity endpoints, providing insights into the potential mechanisms of adverse effects. The toxicological profile of this compound was assessed using the ProTox-II web server, which predicts various toxicity endpoints based on a compound's chemical structure.

The key mechanistic toxicology predictions for this compound are presented in the interactive table below.

The in silico toxicological assessment indicates a relatively low probability of hepatotoxicity, carcinogenicity, and mutagenicity for this compound, with high confidence scores for these predictions. The predicted oral LD50 in rats places the compound in Toxicity Class 4, suggesting a moderate level of acute toxicity. A notable prediction is the potential for immunotoxicity, which would require experimental validation to understand the specific mechanisms and potential clinical relevance. The compound is predicted to be inactive across a panel of nuclear receptor and stress response pathway assays from the Tox21 program, suggesting a low likelihood of disruption of these specific cellular signaling pathways.

Biological Activity and Medicinal Chemistry of 4 3 Bromobenzoyl Morpholine and Analogs

Exploration of Pharmacological Potentials

The morpholine (B109124) ring is recognized in medicinal chemistry as a "privileged structure" due to its presence in numerous bioactive compounds and its ability to improve the pharmacokinetic profiles of drug candidates. nih.govnih.gov When combined with a bromobenzoyl moiety, the resulting scaffold demonstrates a variety of pharmacological potentials.

Anticancer and Antiproliferative Activities

The anticancer potential of bromobenzoyl morpholine analogs has been investigated against various cancer cell lines. Research into a series of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives identified specific structural features crucial for their antiproliferative effects. nih.gov

In one study, a derivative featuring a bromo substitution at the ortho position (2-bromo) of the benzophenone (B1666685) "A" ring was found to be significant for extensive anti-mitogenic activity. nih.govsciforum.net These compounds were evaluated against several human and murine cancer cell lines, including DLA (Dalton's Lymphoma Ascites), EAC (Ehrlich Ascites Carcinoma), MCF-7 (human breast adenocarcinoma), and A549 (human lung carcinoma). nih.govsciforum.net The findings suggest that the placement of the bromine atom is a key determinant of the compound's ability to inhibit cancer cell growth. nih.gov

Further research on 2-morpholinobenzoic acid derivatives as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer signaling, also highlighted the role of bromine substitution. While altering the substitution pattern on the central aromatic ring generally had a negative effect on activity, a compound with a 4-bromo (para) substitution on the N-benzyl ring proved to be the most potent within its specific subseries. nih.gov

Additionally, studies on related heterocyclic systems underscore the potential of the 3-bromophenyl group in cancer therapy. A series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrated significant anticancer activity across a panel of 58 cancer cell lines, with particular sensitivity noted in CNS cancer cell lines. mdpi.com

| Analog Class | Bromine Position | Activity Noted | Tested Cell Lines |

|---|---|---|---|

| Benzophenone-morpholine hydrazides | ortho (2-bromo) | Significant anti-mitogenic activity | DLA, EAC, MCF-7, A549 |

| 2-Morpholino-4-N-benzylamines | para (4-bromo) | Most potent in its subseries | MDA-MB-231, HCT116 |

| 5-(3-Bromophenyl)-1,2,4-triazoles | meta (3-bromo) | Significant growth inhibition | NCI-60 cell line panel (e.g., SNB-75) |

Enzyme Inhibition Studies (e.g., Tyrosinase, Other Relevant Enzymes)

Bromobenzoyl morpholine analogs have shown significant potential as enzyme inhibitors, particularly against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in dermatology and cosmetics. mdpi.commdpi.com

A novel synthetic compound, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498), which features a 3-bromo (meta) substitution, was identified as a potent tyrosinase inhibitor. nih.govresearchgate.net Kinetic studies revealed that it acts as a competitive inhibitor, binding directly to the enzyme's active site. Its inhibitory potency was found to be significantly greater than that of kojic acid, a commonly used tyrosinase inhibitor. nih.gov

Beyond tyrosinase, other morpholine-containing structures have been explored for their inhibitory effects on different enzymes. For instance, morpholine-based chalcones have been investigated as potential dual-acting inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), enzymes relevant to neurodegenerative diseases. nih.gov The morpholine ring's ability to form hydrogen bonds and engage in hydrophobic interactions is believed to contribute to its effective binding with various enzymes. nih.gov

| Compound/Analog | Target Enzyme | Bromine Position | Inhibitory Activity (IC₅₀) |

|---|---|---|---|

| (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) | Mushroom Tyrosinase | meta (3-bromo) | 4.1 ± 0.6 μM |

| Kojic Acid (Reference) | Mushroom Tyrosinase | N/A | 22.0 ± 4.7 μM |

Antimicrobial and Antileishmanial Activities

The morpholine scaffold is a component of various antimicrobial agents. researchgate.net Research into analogs has demonstrated that the inclusion of a bromophenyl group can confer potent antibacterial properties. In a study focused on derivatives of 4-(morpholin-4-yl)-3-nitrobenzohydrazide, a semicarbazide (B1199961) containing a 4-bromophenyl (para) moiety was the most active compound identified. nih.gov It showed particularly high antibacterial potential against the Gram-positive bacterium Enterococcus faecalis, with a minimal inhibitory concentration (MIC) significantly lower than some reference drugs. nih.gov

The antileishmanial activity of morpholine derivatives has also been noted in broader reviews of the compound class. nih.gove3s-conferences.org Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. researchgate.net While specific studies on the antileishmanial effects of 4-(3-Bromobenzoyl)morpholine are not available, research on related quinoline (B57606) derivatives has shown that the morpholine moiety can be incorporated into structures with significant leishmanicidal activity. nih.govnih.gov

| Analog | Bromine Position | Target Organism | Activity (MIC) |

|---|---|---|---|

| 4-(4-bromophenyl)-1-[4-(morpholin-4-yl)-3-nitrobenzoyl]semicarbazide | para (4-bromo) | Enterococcus faecalis | 3.91 µg/mL |

Anti-inflammatory and Analgesic Properties

The therapeutic potential of bromobenzoyl structures extends to anti-inflammatory and analgesic activities. A notable example is Bromfenac, a nonsteroidal anti-inflammatory drug (NSAID) chemically named 2-amino-3-(4-bromobenzoyl)benzeneacetic acid. nih.gov This compound, which contains a 4-bromobenzoyl (para) moiety, is a potent, long-acting peripheral analgesic with established anti-inflammatory and antipyretic properties. nih.gov Its mechanism of action involves the inhibition of prostaglandin (B15479496) synthesis. nih.gov The efficacy of Bromfenac underscores the significant contribution of the bromobenzoyl group to anti-inflammatory and pain-relief activities. General studies on novel quinazoline (B50416) and benzothiazole (B30560) derivatives also report that these scaffolds can produce significant anti-inflammatory and analgesic effects in animal models. jneonatalsurg.comnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For bromobenzoyl morpholine analogs, SAR analyses have focused on understanding how different structural modifications, particularly the position of the bromine atom on the benzoyl ring, influence biological activity. researchgate.netnih.gov

Impact of Bromine Position on Biological Activity

The position of the bromine atom (ortho, meta, or para) on the benzoyl ring has a profound and target-dependent impact on the pharmacological activity of morpholine derivatives.

Enzyme Inhibition : In the context of tyrosinase inhibition, a meta-bromo substitution, as seen in the potent inhibitor MHY1498, appears to be highly effective. nih.gov This specific positioning likely optimizes the molecule's fit and interaction with the enzyme's active site.

Antimicrobial Activity : For antibacterial activity, a study pointed to the high efficacy of a derivative with a para-bromophenyl moiety against E. faecalis. nih.gov

Anti-inflammatory and Analgesic Activity : The potent NSAID Bromfenac features a para-bromobenzoyl structure, indicating this position is favorable for inhibiting prostaglandin synthesis and achieving analgesic and anti-inflammatory effects. nih.gov

Influence of Morpholine Ring Substitutions on Activity

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency and modulate pharmacokinetic properties. semanticscholar.orgnih.gov Its influence on biological activity is highly dependent on the substitution patterns on the ring itself.

Structure-activity relationship (SAR) studies on various classes of morpholine-containing compounds reveal that substitutions on the morpholine ring can significantly impact biological activity. For instance, the introduction of alkyl groups at the C-2 or C-3 positions of the morpholine ring has been shown to increase anticancer activity in certain contexts. e3s-conferences.org Specifically, bridged morpholines, such as those with a 3,5-ethylene bridge, have demonstrated potent and selective inhibition of the mTOR enzyme, a key target in cancer therapy. e3s-conferences.org This suggests that conformational rigidity or specific spatial arrangements of substituents can be crucial for binding to target proteins.

In the context of dopamine (B1211576) receptor antagonists, the chirality of substitutions on the morpholine ring is critical. Studies on chiral alkoxymethyl morpholine analogs have shown that the (S)-enantiomer is often significantly more active than the (R)-enantiomer, highlighting the importance of stereochemistry for receptor interaction. nih.gov

Furthermore, replacing the morpholine ring with other cyclic amines or even acyclic analogs often leads to a significant decrease in activity. For example, in a series of PI3K inhibitors based on the ZSTK474 scaffold, replacing a morpholine group with ethanolamine (B43304) or diethanolamine (B148213) analogs retained high inhibition against the PI3Kα isoform but showed reduced activity against the PI3Kδ and PI3Kβ isoforms. nih.gov This underscores that the specific physicochemical properties of the morpholine ring—such as its pKa, hydrogen bonding capacity of the oxygen atom, and defined chair conformation—are often optimal for target engagement. acs.org

Role of the Benzoyl Amide Linkage in Bioactivity

The benzoyl amide linkage is a fundamental structural motif in a vast number of biologically active compounds. This linkage serves several key roles in determining the bioactivity of a molecule like this compound.

Firstly, the amide bond is a critical hydrogen bond donor and acceptor, which allows it to form strong interactions with amino acid residues in the binding pockets of proteins and receptors. nih.gov The planarity of the amide bond, due to resonance, restricts the conformation of the molecule, which can be crucial for orienting the phenyl and morpholine rings in a way that is optimal for binding.

Secondly, the carbonyl group of the benzoyl moiety is a key feature. In many classes of compounds, this carbonyl group is essential for activity. For example, in a series of 4-substituted methoxybenzoyl-aryl-thiazole analogues that act as tubulin inhibitors, the carbonyl linker was found to be important for their anticancer properties. nih.gov

The metabolic stability of the amide bond is another important consideration. While generally stable, amide bonds can be susceptible to hydrolysis by proteases. nih.gov In drug design, replacing the amide bond with bioisosteres like E-olefins or 1,2,3-triazoles is a common strategy to improve metabolic stability while attempting to retain the desired biological activity. nih.gov The choice of bioisostere can provide valuable information about the role of the amide bond; for instance, replacing it with an E-alkene, which cannot form hydrogen bonds, can help determine if hydrogen bonding at that position is critical for receptor binding. nih.gov

The aromatic ring of the benzoyl group also plays a crucial role, often participating in π-π stacking or hydrophobic interactions within the target's binding site. The substitution pattern on this ring, such as the 3-bromo substitution in this compound, is a key determinant of selectivity and potency, as it alters the electronic properties and steric profile of the molecule.

Mechanistic Investigations of Biological Action

The mechanism of action for compounds containing the this compound scaffold can be inferred by examining related structures and their interactions with biological targets.

Receptor Binding Affinities and Modulatory Effects

Morpholine derivatives have been shown to exhibit affinity for a wide range of receptors, particularly in the central nervous system. acs.orgnih.gov The specific receptor profile is heavily influenced by the other parts of the molecule. For example, certain chiral morpholine analogs have been developed as highly potent and selective dopamine D4 receptor antagonists. nih.gov

The bromine atom on the benzoyl ring can also significantly influence receptor affinity. In a series of novel antipsychotic agents, a cyano-substituted benzopyranopyrrole derivative showed approximately 25-fold higher affinity for the human dopamine D3 receptor over the D2 receptor, with a pKi value of 8.7 for the D3 receptor. nih.gov Halogen substitutions, like the bromine in this compound, are often used to modulate lipophilicity and electronic properties to enhance binding affinity and selectivity for specific receptor subtypes.

Below is a table of binding affinities for representative morpholine-containing compounds at various receptors, illustrating the diverse targeting possibilities of this scaffold.

| Compound Class | Target Receptor | Binding Affinity (Ki or pKi) | Reference |

| Chiral Alkoxymethyl Morpholine Analog | Dopamine D4 | Ki = 3.3 nM | nih.gov |

| Benzopyranopyrrole Analog | Dopamine D3 | pKi = 8.7 | nih.gov |

| Benzopyranopyrrole Analog | Dopamine D2L | pKi = 7.1 | nih.gov |

| Benzopyranopyrrole Analog | Serotonin 5-HT2A | pKB = 6.8 | nih.gov |

Cellular Pathway Interventions

Compounds containing the benzoylmorpholine scaffold can intervene in various cellular signaling pathways, often those implicated in cancer and inflammation. The PI3K/mTOR pathway is a notable target for many morpholine-containing inhibitors. nih.gov For instance, ZSTK474, a well-known pan-Class I PI3K inhibitor, contains two morpholine moieties. Molecular docking studies have shown that one of the morpholine oxygens forms a key hydrogen bond with the backbone amide of Val828 in the catalytic domain of the PI3K enzyme. nih.gov

In a series of morpholine-conjugated benzophenone analogues, compounds with a bromo-substituent on the benzophenone ring were found to induce cell cycle arrest at the G2/M phase in cancer cell lines. nih.gov Further investigation revealed that these compounds could induce apoptosis through a caspase-activated DNase-mediated pathway. nih.gov This suggests that the 3-bromo substitution in this compound could potentially confer activity related to cell cycle control and apoptosis induction.

Enzyme Kinetic Analysis (Reversible, Irreversible, Competitive, Non-Competitive, Uncompetitive)

Morpholine-containing molecules are known to act as inhibitors for a variety of enzymes. nih.gov The nature of this inhibition can vary. For example, in a study of novel thiazolidinone derivatives containing a morpholine moiety, compounds were identified that acted as potent inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and urease. acs.org

The specific type of inhibition is determined by how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. While specific enzyme kinetic data for this compound is not available, studies on analogous structures provide some clues. For instance, in the development of inhibitors for various enzymes, it is common to find competitive, non-competitive, or mixed-type inhibition. A competitive inhibitor will typically bind to the active site of the enzyme, preventing the substrate from binding. A non-competitive inhibitor binds to an allosteric site, affecting the enzyme's catalytic activity without blocking substrate binding.

The table below shows the inhibitory concentrations (IC50) for some morpholine-containing enzyme inhibitors, demonstrating their potential as modulators of enzyme activity.

| Compound Class | Target Enzyme | IC50 Value (µM) | Reference |

| Thiazolidinone-Morpholine Hybrid | Urease | 16.79 ± 0.19 | acs.org |

| Thiazolidinone-Morpholine Hybrid | Acetylcholinesterase (AChE) | 27.45 ± 0.95 | acs.org |

| Azinane-Triazole Hybrid | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | nih.gov |

| Azinane-Triazole Hybrid | α-glucosidase | 36.74 ± 1.24 | nih.gov |

Pharmacokinetic and Pharmacodynamic Considerations in Drug Design

The morpholine ring is frequently incorporated into potential drug molecules to improve their pharmacokinetic (PK) and pharmacodynamic (PD) properties. acs.orgnih.gov Its inclusion can lead to enhanced solubility, metabolic stability, and bioavailability. dntb.gov.ua

The weak basicity of the morpholine nitrogen (pKa ≈ 8.7) means that at physiological pH, a significant portion of the molecules will be protonated, which can improve aqueous solubility. acs.org This is a desirable property for drug candidates, as it can facilitate formulation and absorption. The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, further contributing to favorable interactions with water and biological targets. researchgate.net

From a metabolic standpoint, the morpholine ring can be more stable than other nitrogen-containing heterocycles like piperazine (B1678402). enamine.netenamine.net However, it can still be a site of metabolism, typically through oxidation. Medicinal chemists often design morpholine bioisosteres (fused, bridged, or spirocyclic analogs) to block or alter these metabolic pathways, thereby increasing the drug's half-life. enamine.netenamine.net

Applications and Future Research Directions

4-(3-Bromobenzoyl)morpholine as a Chemical Biology Probe

In the realm of chemical biology, probes are essential tools for dissecting complex biological processes. While not a probe in the classical sense of having intrinsic signaling properties, this compound serves as a critical architectural component for constructing sophisticated probes, particularly those designed for targeted protein degradation.

The primary application in this context is its role as a building block for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.

This compound is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of these powerful chemical biology tools. The 3-bromo substituent on the benzoyl ring provides a reactive handle for the attachment of the linker, which is a crucial step in PROTAC synthesis. By incorporating this moiety, researchers can systematically generate libraries of PROTACs to study the function of specific proteins by observing the cellular consequences of their degradation. This induced protein knockdown is a powerful technique for target validation in drug discovery.

Potential in Therapeutic Agent Development and Lead Optimization

The development of novel therapeutic agents is a cornerstone of medicinal chemistry, and this compound presents considerable potential in this area, primarily through its application in the development of PROTAC-based drugs. nih.gov Targeted protein degradation offers several advantages over traditional inhibition, including the ability to target proteins lacking active sites and the potential for more sustained pharmacological effects. nih.gov

Lead optimization in PROTAC development heavily relies on modifying the linker between the two ligands to achieve optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The bromo-functionalization of this compound is key to this process. It allows for versatile and efficient linker attachment through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This enables the systematic variation of linker length, rigidity, and composition, which are critical parameters for optimizing the potency and selectivity of the degrader.

| Parameter | Significance in Lead Optimization | Role of this compound |

| Linker Length | Affects the distance between the target protein and the E3 ligase, influencing ternary complex stability. | The bromo group allows for the attachment of linkers of varying lengths. |

| Linker Composition | Can modulate solubility, cell permeability, and metabolic stability of the PROTAC. | The bromo group is a versatile attachment point for diverse linker chemistries. |

| Linker Attachment Point | The vector of the linker from the ligand can impact the orientation of the recruited proteins. | The meta-position of the bromo group provides a specific attachment vector. |

Role as a Versatile Synthetic Building Block

The utility of this compound as a versatile synthetic building block extends from its distinct chemical features that allow for its incorporation into a wide range of molecular scaffolds. Its role is particularly prominent in the modular synthesis of PROTACs and other complex bioactive molecules.

The key attributes that contribute to its versatility include:

The Morpholine (B109124) Ring: This heterocyclic amine provides a basic handle and can engage in hydrogen bonding, which can be crucial for molecular recognition. It also often imparts favorable pharmacokinetic properties.

The Benzoyl Moiety: The amide bond linking the morpholine and the benzoyl group is generally stable. The aromatic ring serves as a scaffold for further functionalization.

The Bromo Substituent: This is arguably the most important feature for its role as a building block. The bromine atom is a versatile functional group that can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the straightforward connection of this fragment to other parts of a target molecule.

Below is a table summarizing the key synthetic transformations involving the bromo group of this compound:

| Reaction Type | Reagents | Product Type | Application |

| Suzuki Coupling | Aryl or vinyl boronic acids/esters, Pd catalyst, base | Biaryl or styrenyl derivatives | Introduction of new aromatic or unsaturated systems |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Aryl amine derivatives | Formation of a key linkage in many PROTACs |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Aryl alkyne derivatives | Creation of rigid linkers or extension of the molecular framework |

| Heck Coupling | Alkenes, Pd catalyst, base | Substituted alkene derivatives | Introduction of unsaturated side chains |

Prospects for Further Structural Modifications and Bioactivity Profiling

The scaffold of this compound offers numerous opportunities for further structural modifications to fine-tune its properties and explore a wider range of biological activities. Future research in this area is likely to focus on several key aspects:

Modification of the Benzoyl Ring: The aromatic ring can be further substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule. This could influence its binding affinity to target proteins or its reactivity.

Modification of the Morpholine Ring: While the morpholine ring itself is often beneficial, derivatives with substitutions on the ring could be explored. For instance, the introduction of chiral centers could lead to stereoselective interactions with biological targets.

Replacement of the Morpholine Ring: The morpholine could be replaced with other heterocyclic systems, such as piperazine (B1678402) or thiomorpholine, to probe the impact of these changes on the molecule's properties and biological activity.

Bioactivity Profiling: Novel derivatives of this compound can be screened against a wide range of biological targets. While its current known application is in protein degradation, the inherent privileged nature of the morpholine scaffold suggests that its derivatives could exhibit other activities, such as kinase inhibition or receptor modulation.

The systematic exploration of these structural modifications, coupled with comprehensive bioactivity profiling, will undoubtedly expand the utility of the this compound scaffold in drug discovery and chemical biology.

Q & A

Q. What are the common synthetic routes for 4-(3-Bromobenzoyl)morpholine, and how can intermediates be characterized?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, a bromobenzaldehyde derivative may react with morpholine under catalytic conditions to form the benzoyl-morpholine backbone. Intermediate characterization often employs thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) for structural verification. Key intermediates, such as brominated aromatic precursors, should be purified via column chromatography to avoid side products .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- H and C NMR : Critical for verifying the benzoyl-morpholine scaffold and bromine substitution patterns.

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and isotopic distribution.

- Infrared (IR) spectroscopy : Identifies carbonyl (C=O) and morpholine ring vibrations.

Cross-validation with computational methods (e.g., density functional theory, DFT) enhances structural confidence .

Q. How can researchers assess the purity of this compound for biological assays?

Purity is best determined via reverse-phase HPLC with UV detection (λ ~254 nm). A C18 column and gradient elution (e.g., water/acetonitrile) are recommended. For quantification, external calibration curves using a certified reference standard are essential. Impurities >0.1% should be flagged for further analysis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereoelectronic properties of this compound?

Single-crystal X-ray diffraction (SC-XRD) is indispensable for elucidating bond angles, torsion angles, and packing interactions. For example, triclinic crystal systems (space group ) have been used for brominated morpholine derivatives, with refinement via SHELXL to handle twinned data or high-resolution datasets. Data collection on a Bruker APEXII diffractometer at 296 K is a standard protocol .

Q. What strategies mitigate challenges in synthesizing this compound derivatives with electron-withdrawing groups?

- Protecting groups : Temporarily shield reactive sites (e.g., morpholine nitrogen) during bromination.

- Metal catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for regioselective aryl functionalization.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

Post-reaction quenching with aqueous NaSO removes excess bromine .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for metabolic stability?

Inhibition assays with recombinant CYP isoforms (e.g., CYP2A13) reveal competitive binding. For instance, benzylmorpholine analogs exhibit IC values <1 μM, suggesting strong inhibition. Metabolic stability is assessed via shake-flask solubility assays (PBS, pH 7.4) and LC-MS/MS to quantify parent compound depletion. High solubility (>180 μM) correlates with favorable pharmacokinetics .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

- DFT calculations : Model transition states and charge distribution on the bromobenzoyl ring.

- Frontier molecular orbital (FMO) analysis : Identifies sites prone to nucleophilic attack (e.g., para to bromine).

- Molecular docking : Screens interactions with biological targets (e.g., enzymes, receptors).

Software like Gaussian or ORCA is recommended for these studies .

Methodological Considerations

Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?

- Linearity : Test over a concentration range (e.g., 0.1–100 μg/mL) with R >0.99.

- Recovery studies : Spike known amounts into biological samples (e.g., plasma) to assess extraction efficiency.

- Interday precision : ≤15% RSD for accuracy.

UV-Vis spectrophotometry at λ ~275 nm is a cost-effective option, but LC-MS/MS provides higher specificity .

Q. What precautions are necessary when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use a fume hood due to potential respiratory irritation.

- Storage : In airtight containers under inert gas (N) to prevent hydrolysis.

Refer to SDS Section 10 for stability data; avoid exposure to strong acids/bases .

Data Contradictions and Resolution

Q. How can conflicting crystallographic data on bond lengths in this compound derivatives be resolved?

Discrepancies often arise from thermal motion or disorder in the crystal lattice. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.